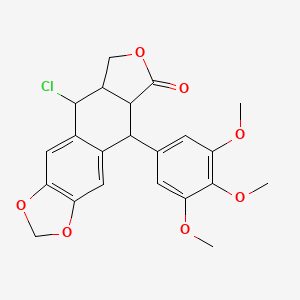

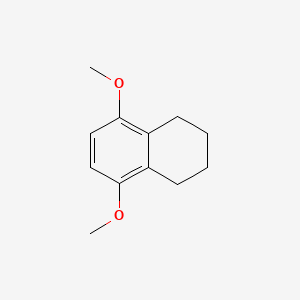

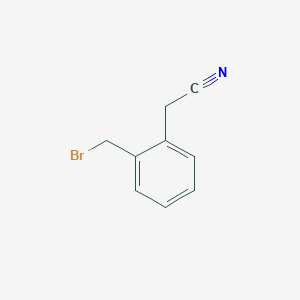

![molecular formula C10H12N4O5 B3033112 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one CAS No. 85357-21-7](/img/structure/B3033112.png)

7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one

Overview

Description

Synthesis Analysis

The synthesis of 7-oxo substituted analogues of tetrahydrofolic acid derivatives has been explored in recent studies. One such compound, 7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one, can be related to the compounds synthesized in the first paper. The paper describes a six-step synthesis process starting from commercially available p-substituted methyl benzoates, achieving overall yields of 20-27%. The synthesis of these analogues, which are structurally related to folic acid, is significant as they are tested for biological activity against leukemia cells .

Molecular Structure Analysis

The molecular structure of the compound shares similarities with the structures discussed in the papers provided. The first paper mentions a distinctive carbonyl group at the C7 position, which is a key feature in their synthetic methodology. This structural element is crucial as it was hypothesized to cause electronic repulsion within the active site of an enzyme, leading to inactivity of the compounds against leukemia cells . The second paper does not directly discuss the compound but mentions the synthesis of complex molecules with multiple oxo groups and bicyclic structures, which could be relevant when considering the stereochemistry and electronic properties of the compound .

Chemical Reactions Analysis

The first paper does not provide specific details on the chemical reactions of the synthesized compounds beyond their synthesis and testing for biological activity. However, it is implied that the presence of the 7-oxo group may lead to electronic repulsion, which could affect the reactivity of the compound in biological systems . The second paper discusses the addition of primary amino groups to a dioxinyl-alpha-oxoketene, leading to stable bridged bisdioxine systems. These systems can undergo acidic hydrolysis to form tetraoxadamantanes, indicating that the compounds can participate in complexation reactions, which may be relevant to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly discussed in the provided papers. However, based on the structural features mentioned, such as the presence of multiple oxo groups and a bicyclic structure, one can infer that the compound may exhibit significant electronic properties, such as electronic repulsion, which could influence its reactivity and interactions with biological molecules . The stereochemistry of the compound could also play a role in its physical properties, such as solubility and stability, which are important factors in its potential use as a therapeutic agent .

Scientific Research Applications

Synthetic Approaches to Unsymmetrically Substituted Compounds

A study by Fatykhov et al. (2020) on "Synthetic Approaches to Unsymmetrically Substituted 5,7-Dihydroxycoumarins" reviews the synthetic strategies developed over the past century for selective modification of hydroxy groups in the coumarin core. This review emphasizes the evolution of synthetic chemistry towards more controlled and efficient processes, potentially relevant for manipulating similar complex compounds like the one you're interested in (Fatykhov, R., Chupakhin, O., Inyutina, A. K., & Khalymbadzha, I., 2020).

Antioxidant Properties of Hydroxycinnamic Acids

Razzaghi-Asl et al. (2013) provide a comprehensive review on the antioxidant properties of hydroxycinnamic acids (HCAs), highlighting the structure-activity relationships that guide the synthesis of potent antioxidant molecules. Such studies are pivotal for understanding the molecular basis of antioxidant activity, which could be applied to similar compounds for assessing their potential as antioxidants (Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O., 2013).

Conversion of Biomass to Furan Derivatives

Chernyshev et al. (2017) review the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass and its derivatives, highlighting its role as a platform chemical for the production of various industrial materials. The synthesis and application of furan derivatives from renewable resources represent a significant area of research with implications for sustainable chemistry and materials science (Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V., 2017).

properties

IUPAC Name |

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-pyrazolo[1,5-d][1,2,4]triazin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-3-6-7(16)8(17)9(19-6)4-1-12-14-5(4)2-11-13-10(14)18/h1-2,6-9,15-17H,3H2,(H,13,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCRBBQREHHIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN2C(=C1C3C(C(C(O3)CO)O)O)C=NNC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423270 | |

| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydropyrazolo[1,5-d][1,2,4]triazin-3-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one | |

CAS RN |

85357-21-7 | |

| Record name | NSC358535 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=358535 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Anhydro-1-(7-oxo-6,7-dihydropyrazolo[1,5-d][1,2,4]triazin-3-yl)pentitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Dimethylamino)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B3033031.png)

![2-{[(3-Chlorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B3033032.png)

![1-[3-[(Dimethylamino)methyl]-4-hydroxyphenyl]ethanone](/img/structure/B3033036.png)

![[2,3'-Bifuran]-2',5'-dione, hexahydro-](/img/structure/B3033042.png)